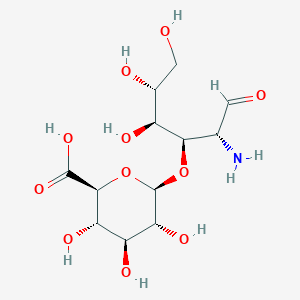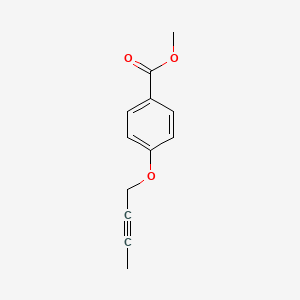
Chondrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondrosine is a disaccharide compound with the molecular formula C₁₂H₂₁NO₁₁ . It is composed of 2-amino-2-deoxy-3-O-β-D-glucopyranuronosyl-D-galactopyranose. In its sulfated form, it serves as the core unit of chondroitin sulfate, which is a crucial component of cartilage and other connective tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chondrosine can be synthesized through various chemical processes. One common method involves the condensation of glucuronic acid and galactosamine under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as animal cartilage. The process includes enzymatic hydrolysis, followed by purification steps like filtration, precipitation, and chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Chondrosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chondrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its role in cellular processes and its interaction with other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
Chondrosine exerts its effects primarily through its role as a structural component of chondroitin sulfate. It contributes to the formation and maintenance of the extracellular matrix in connective tissues. The molecular targets include various enzymes and receptors involved in cartilage metabolism and repair .
Comparación Con Compuestos Similares
Similar Compounds
- Chondroitin sulfate
- Hyaluronic acid
- Dermatan sulfate
- Heparin
Uniqueness
Chondrosine is unique due to its specific structure and its role as a core unit of chondroitin sulfate. Unlike other glycosaminoglycans, this compound’s sulfated form provides distinct biological functions, particularly in maintaining the structural integrity of cartilage and other connective tissues .
Propiedades
Número CAS |
499-14-9 |
|---|---|
Fórmula molecular |
C12H21NO11 |
Peso molecular |
355.29 g/mol |
Nombre IUPAC |
6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22) |
Clave InChI |
WNWNYJSOBYTXFA-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







acetonitrile](/img/structure/B8496274.png)








